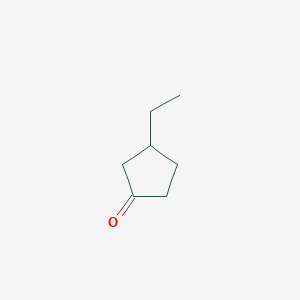

3-Ethylcyclopentanone

描述

Significance as a Building Block and Intermediate in Organic Synthesis

3-Ethylcyclopentanone serves as a crucial building block and intermediate in the synthesis of a variety of organic compounds. chemicalbook.com Its chemical reactivity, centered around the ketone functional group, allows it to participate in numerous reactions, most notably nucleophilic additions. ontosight.aicymitquimica.com This reactivity is fundamental to its role in constructing more complex molecular architectures.

The applications of this compound and its derivatives are found in several key industrial sectors:

Pharmaceuticals: The compound is explored as a structural motif for the development of novel therapeutic agents and serves as an intermediate in the synthesis of various pharmaceuticals. ontosight.aichemicalbook.comguidechem.com

Agrochemicals: It is utilized in the creation of new agrochemical products. ontosight.ai

Fragrances and Flavors: Derivatives of this compound contribute to the fragrance and flavor industry. ontosight.ai

Its utility as a synthetic intermediate is highlighted by its inclusion as a building block in chemical synthesis catalogs, for example, in the context of amide synthesis to produce lactams. fishersci.ie Synthesis methods for this compound often involve the alkylation of cyclopentanone (B42830) with ethyl halides or the use of organometallic reagents like ethyl lithium or diethyl zinc. ontosight.ai

Historical Context of Cyclopentanone Chemistry and Derivatives

The study of cyclopentanone and its derivatives has a rich history rooted in the quest for synthetic methodologies and the exploration of naturally occurring fragrances. Cyclopentanone itself is a key precursor to fragrances, particularly those related to jasmine, such as jasmone. wikipedia.org Historically, cyclopentanone was prepared through methods like the ketonic decarboxylation of adipic acid at high temperatures using catalysts like barium hydroxide. wikipedia.orgacs.orgvurup.sk

The development of cyclopentanone chemistry has been driven by the need for versatile intermediates in various fields. For instance, cyclopentanone is a common laboratory reagent and a starting material for agrochemicals and pharmaceuticals. acs.org Over time, research has focused on creating substituted cyclopentanones, as the range of available stereoisomers and substituents from natural sources was limited. google.com This led to the development of stereospecific synthetic routes to afford a wider array of 3-substituted and 3,4-disubstituted cyclopentanones, overcoming the limitations of relying on naturally derived compounds like (R)-3-methyl-cyclopentanone. google.com

Scope of Current Research Directions

Modern research on cyclopentanone derivatives, including this compound, is focused on developing more efficient, sustainable, and selective synthetic methods. A significant area of investigation is the catalytic transformation of biomass-derived materials, such as furfurals, into valuable cyclopentanones. acs.org For example, catalysts like Au/TiO2-A have been shown to convert 5-ethylfurfural into this compound, offering a renewable route to this important intermediate. acs.org

Current research also emphasizes the synthesis of chiral cyclopentanone derivatives for use as building blocks in creating complex, bioactive molecules. google.comlookchem.com The enantioselective copper-catalyzed 1,4-addition of dialkylzincs to enones is one such advanced method used to produce chiral 3-substituted cyclopentanones. lookchem.com These stereochemically defined building blocks are pivotal in the targeted synthesis of bioactive cyclopentanoids and new pharmaceutical agents. google.comresearchgate.net The ongoing exploration of these synthetic strategies aims to enhance the efficiency and scalability of producing these valuable chemical entities for a broad range of applications. durham.ac.uk

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERALSLWOPMNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40907968 | |

| Record name | 3-Ethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-55-8 | |

| Record name | 3-Ethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethylcyclopentanone and Its Derivatives

Catalytic Asymmetric Synthesis Approaches

The quest for enantiomerically pure compounds has driven the development of numerous catalytic asymmetric methods. These strategies aim to introduce chirality with high efficiency and selectivity, often employing chiral catalysts to control the stereochemical outcome of the reaction.

Chiral Organocopper Reagent-Mediated Enantioselective Conjugate Additions

The conjugate addition of organocopper reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. The use of chiral ligands to render this transformation enantioselective has been a subject of intense research. The addition of an ethyl group to cyclopentenone, mediated by a chiral copper complex, represents a direct route to chiral 3-ethylcyclopentanone.

The mechanism typically involves the formation of a chiral copper(I) complex, which then reacts with an organometallic reagent, such as a Grignard reagent (e.g., ethylmagnesium bromide), to form a chiral organocopper species. This species then delivers the ethyl group to the β-position of cyclopentenone in a stereocontrolled manner. The choice of chiral ligand is crucial for achieving high enantioselectivity. Ferrocenyl-based diphosphine ligands, such as those from the JosiPhos and TaniaPhos families, have demonstrated exceptional efficacy in the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. pnas.orgnih.gov

Detailed research findings have shown that high enantioselectivities can be achieved with moderate catalyst loadings under mild conditions. For instance, the addition of ethylmagnesium bromide to cyclohexenone, a related cyclic enone, has been reported with up to 96% enantiomeric excess (ee) using a copper-TaniaPhos catalyst system. pnas.org While specific data for cyclopentenone is less common in readily available literature, the principles are directly applicable.

Table 1: Enantioselective Conjugate Addition of EtMgBr to Cyclohexenone with Chiral Ferrocenyl Diphosphine Ligands

| Ligand | Copper Salt | Yield (%) | ee (%) |

|---|---|---|---|

| (R)-(S)-TaniaPhos | CuCl | 95 | 96 |

| (R)-(S)-JosiPhos | CuCl | 98 | 85 |

Data adapted from literature on cyclohexenone as a representative cyclic enone. pnas.org

Palladium-Catalyzed Allylic Alkylations for Cyclopentanone (B42830) Scaffolds

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for the enantioselective formation of C-C bonds. For the synthesis of this compound derivatives, this can be approached via the alkylation of a cyclopentanone enolate or a synthetic equivalent. A particularly innovative approach is the decarboxylative allylic alkylation (DAA), which generates the enolate in situ from a β-ketoester. nih.gov

This methodology has been successfully applied to the construction of α-quaternary cyclopentanones with high enantioselectivity. nih.govnih.gov The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in conjunction with a chiral ligand, like a phosphinooxazoline (PHOX) ligand. By starting with an appropriately substituted allyl β-ketoester of cyclopentanone, subsequent decarboxylation and allylation can lead to the desired this compound scaffold. Research has shown that electronically modified PHOX ligands can provide α-quaternary cyclopentanones in high yields and with enantiomeric excesses up to 94%. caltech.edu The reaction conditions, including the choice of solvent, can significantly impact the stereochemical outcome. nih.gov

Table 2: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanone β-Ketoesters

| Ligand | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| (S)-t-BuPHOX | Toluene | >99 | 87 |

| (S)-(p-CF₃)₃-t-BuPHOX | Toluene | >99 | 91 |

| (S)-(p-CF₃)₃-t-BuPHOX | MTBE | >99 | 87 |

| (S)-(p-CF₃)₃-t-BuPHOX | THF | >99 | 63 |

Data represents the formation of an α-quaternary cyclopentanone and is illustrative of the methodology's potential for related structures. nih.gov

Biocatalytic Transformations utilizing Enzymes (e.g., Cyclohexanone (B45756) Monooxygenase)

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. Enzymes, operating under mild conditions, can catalyze a wide range of transformations with exceptional enantio- and regioselectivity. For the synthesis of chiral this compound, two main enzymatic strategies are pertinent: the enantioselective reduction of a precursor and the Baeyer-Villiger oxidation.

Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of 3-ethyl-2-cyclopentenone to produce chiral this compound. The stereochemical outcome is dependent on the specific enzyme used. The development of enantioselective enzymatic reductions of 3-functionalized cyclopentenones has been reported, highlighting the potential of this approach. nih.govresearchgate.net

Alternatively, Baeyer-Villiger monooxygenases (BVMOs), such as cyclohexanone monooxygenase (CHMO), can catalyze the oxidation of a ketone to a lactone. nih.gov While CHMO is known for its activity on cyclohexanone, its substrate scope includes a variety of other cyclic ketones. nih.govnih.gov The desymmetrization of a prochiral 3-substituted cyclopentanone derivative could potentially yield an enantiomerically enriched lactone, which can then be further transformed into this compound. The stability and substrate specificity of the enzyme are critical factors for a successful transformation. nih.gov

Application of Chiral Ionic Liquids in Asymmetric Routes

Chiral ionic liquids (CILs) have emerged as promising media and catalysts for asymmetric synthesis. Their unique properties, including high polarity, low vapor pressure, and tunable structures, can influence the stereochemical course of a reaction. In the context of this compound synthesis, CILs can be employed as chiral solvents or catalysts in conjugate addition reactions.

For instance, a CIL derived from a chiral amine or amino acid could be used to catalyze the Michael addition of a nucleophile to cyclopentenone. While the direct use of an ethyl nucleophile in this context is not widely documented, the principle has been demonstrated for other nucleophiles. The chiral environment provided by the CIL can induce enantioselectivity in the product. The recyclability of CILs also adds to the sustainability of this approach.

Conjugate Addition Strategies

Conjugate addition, or Michael addition, is a cornerstone of synthetic organic chemistry for the formation of C-C bonds at the β-position of α,β-unsaturated carbonyl compounds. The addition of an ethyl nucleophile to cyclopentenone is the most direct route to the this compound carbon skeleton.

Organometallic Nucleophile Additions (Grignard, Lithium, Dialkylzinc)

A variety of organometallic reagents can serve as sources of ethyl nucleophiles for the conjugate addition to cyclopentenone.

Grignard Reagents: Ethylmagnesium bromide, in the presence of a copper catalyst, preferentially undergoes 1,4-addition to α,β-unsaturated ketones. pnas.orgnih.gov The use of copper salts is often necessary to suppress the competing 1,2-addition to the carbonyl group. youtube.comadichemistry.commasterorganicchemistry.com

Organolithium Reagents: Ethyllithium can also be used for conjugate addition, although it has a higher propensity for 1,2-addition compared to organocuprates. wikipedia.org Reaction conditions, such as the use of coordinating solvents or additives, can be manipulated to favor the 1,4-adduct. wikipedia.orgarkat-usa.org The addition of organolithium reagents to unprotected 4-hydroxy-2-cyclopentenones has been shown to proceed via conjugate addition when the hydroxyl group is first converted to a magnesium alkoxide, which directs the regioselectivity. arkat-usa.org

Dialkylzinc Reagents: Diethylzinc (B1219324) is another effective reagent for the conjugate addition to enones, typically catalyzed by a copper complex. rsc.orgorganic-chemistry.org The enantioselective conjugate addition of diethylzinc to enones is a well-established method for the synthesis of chiral 3-substituted ketones. rsc.org The use of chiral ligands, such as chiral aryl diphosphites, in conjunction with a copper catalyst can afford the product with high enantioselectivity. rsc.org

Table 3: Comparison of Organometallic Reagents for Conjugate Addition to Cyclopentenone

| Reagent | Typical Conditions | Key Characteristics |

|---|---|---|

| EtMgBr | Cu(I) catalyst | High reactivity, requires copper to ensure 1,4-addition. |

| EtLi | Low temperature, additives | Prone to 1,2-addition, regioselectivity can be controlled. wikipedia.org |

| Et₂Zn | Cu(I) or Cu(II) catalyst, chiral ligand | Milder reagent, excellent for asymmetric synthesis. rsc.org |

Hydrogenation and Reductive Methodologies

The synthesis of this compound can be accomplished by the selective hydrogenation of its unsaturated precursor, 3-ethyl-2-cyclopentenone. The primary challenge in this transformation is the chemoselective reduction of the carbon-carbon double bond while preserving the carbonyl group. Standard hydrogenation catalysts like Palladium on carbon (Pd/C) can sometimes lead to over-reduction to the corresponding alcohol, cyclopentanol.

To achieve high selectivity, specialized catalytic systems are employed. Research into the hydrogenation of cyclic enones has shown that certain transition metal complexes are highly effective. For instance, iridium-based catalysts, such as those using diphosphine ligands like (2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylphosphine) (DIOP), have demonstrated high selectivity for the formation of the saturated ketone from various cyclic enones. These systems can operate under specific hydrogen pressures and temperatures to favor the reduction of the C=C bond.

Another approach involves the use of catalysts like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead), which is traditionally used for alkyne reduction but can be adapted for the selective hydrogenation of activated alkenes in the presence of other reducible functional groups. nih.gov The choice of solvent and reaction conditions is critical to modulate the catalyst's activity and prevent unwanted side reactions, ensuring a high yield of this compound.

An innovative and sustainable route to cyclopentanone derivatives involves the catalytic upgrading of furfural (B47365), a platform chemical derived from lignocellulosic biomass. The synthesis of this compound can be envisioned through this pathway by starting with 5-ethylfurfural. This transformation is a multi-step process that requires a bifunctional catalyst possessing both metallic sites for hydrogenation and acidic sites for rearrangement. rsc.org

The key mechanistic steps are:

Selective Hydrogenation: The aldehyde group of 5-ethylfurfural is first hydrogenated to form 5-ethylfurfuryl alcohol. This step is typically catalyzed by metals such as Palladium (Pd), Nickel (Ni), or Copper (Cu). rsc.org The selectivity of this step is crucial to avoid hydrogenation of the furan (B31954) ring itself.

Acid-Catalyzed Rearrangement: In an aqueous medium, the acidic sites of the catalyst (e.g., solid acids like zeolites or supported acids) protonate the alcohol, leading to the formation of a carbocation. This initiates the Piancatelli rearrangement, an electrocyclic reaction that opens the furan ring and subsequently re-cyclizes to form a five-membered carbocyclic intermediate.

Dehydration and Hydrogenation: The resulting hydroxylated cyclopentenone intermediate undergoes dehydration and further hydrogenation steps to yield the final saturated ketone, this compound.

Table 1: Catalyst Performance in Furfural to Cyclopentanone Conversion Note: This table represents data for the conversion of unsubstituted furfural, which serves as a model for the conversion of 5-ethylfurfural.

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity to Cyclopentanone (%) |

| Ni-P/Al₂O₃ | 160 | 40 | 100 | 95.2 |

| Pd/UiO-66-NO₂ | 120 | 20 | 98.9 | 96.6 |

| 2%Ru-5%Cu-4%WO₃@TiO₂-MCM-41 | 200 | 20 | 99.75 | 98.79 |

Condensation and Cyclization Reactions

While direct thermal Michael additions can be challenging, a robust and widely used method for constructing the cyclopentanone ring is the intramolecular aldol (B89426) condensation of a suitable diketone precursor. For the synthesis of this compound, the precursor would be undecane-2,6-dione.

The mechanism proceeds as follows:

Enolate Formation: In the presence of a base (or acid), a proton is abstracted from one of the α-carbons (e.g., C-1 of undecane-2,6-dione) to form an enolate ion.

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the second ketone group (C-6) within the same molecule. This cyclization step forms a five-membered ring, resulting in a β-hydroxy ketone intermediate.

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a stable α,β-unsaturated ketone, which in this case is 3-ethyl-2-cyclopentenone.

Hydrogenation: The resulting 3-ethyl-2-cyclopentenone can then be selectively hydrogenated, as described in section 2.3.1, to yield this compound.

This strategy is highly effective and analogous to the well-documented synthesis of 3-methyl-2-cyclopentenone from 2,5-hexanedione, which has been achieved with high selectivity using various catalysts, including solid acids and bases like γ-Al₂O₃ and ZrO₂-supported oxides. researchgate.netresearchgate.netbohrium.com

The this compound motif can be incorporated into complex polycyclic systems using powerful intramolecular cyclization strategies. These methods involve designing an acyclic or monocyclic precursor that, upon reaction, forms one or more new rings to generate the final bridged or fused structure.

Several strategies are applicable:

Cationic and Friedel-Crafts-type Cyclizations: A substrate containing a this compound ring and a suitably positioned aromatic group or alkene can undergo acid-catalyzed cyclization. A Lewis acid can promote the formation of a carbocation that is subsequently attacked by the appended functional group, leading to the formation of a new carbocyclic ring fused to the cyclopentanone. nih.gov

Radical Cyclizations: Precursors with a radical precursor (e.g., an alkyl halide) and an alkene can be induced to cyclize. The radical generated attacks the double bond, forming a new ring. This method is effective for constructing five-membered rings and can be applied to build complex structures around a central cyclopentanone core.

Transition-Metal Catalyzed Cyclizations: Rhodium-catalyzed intramolecular C-H insertion is a powerful tool for forming cyclopentane (B165970) rings within a larger molecular framework. researchgate.net A precursor containing a diazoester and an appropriately positioned C-H bond can be cyclized to form a new C-C bond, effectively building a polycyclic system that includes the substituted cyclopentanone ring.

These strategies provide access to structurally diverse and complex molecules where the this compound unit is a key structural component. gatech.edunih.gov

Ring Expansion Reactions to Form Substituted Cyclopentanones

Ring expansion reactions provide a powerful and elegant strategy for the synthesis of five-membered carbocycles from smaller, more strained ring systems. These methodologies are particularly valuable for accessing substituted cyclopentanones, such as this compound, from readily available cyclobutane (B1203170) precursors. Key among these transformations are the Tiffeneau-Demjanov rearrangement and the diazomethane-mediated ring expansion of cyclobutanones. These reactions proceed through the formation of a transient intermediate that undergoes a carbon-carbon bond migration to afford the enlarged ring system. A critical aspect of these reactions, especially when applied to unsymmetrically substituted substrates, is the regioselectivity of the bond migration, which dictates the final substitution pattern of the resulting cyclopentanone.

The Tiffeneau-Demjanov rearrangement involves the treatment of a 1-(aminomethyl)cycloalkanol with nitrous acid to generate a diazonium salt, which then undergoes a rearrangement to yield a ring-expanded ketone. wikipedia.orgdbpedia.orgslideshare.net This method is highly effective for the one-carbon homologation of cyclic ketones and is particularly well-suited for the synthesis of five-, six-, and seven-membered rings. wikipedia.orgslideshare.net The reaction generally proceeds with good yields, although these can decrease as the initial ring size increases. wikipedia.orgdbpedia.orgslideshare.net

Another prominent method for the one-carbon ring expansion of cyclic ketones is the reaction with diazomethane (B1218177) or its derivatives. wikipedia.org This reaction, often referred to as the Büchner–Curtius–Schlotterbeck reaction in a broader context, involves the nucleophilic attack of diazomethane on the carbonyl carbon of a cyclobutanone. wikipedia.org The resulting intermediate then expels nitrogen gas and undergoes a 1,2-alkyl shift to form the ring-expanded cyclopentanone. The regioselectivity of this rearrangement is a key consideration for unsymmetrical cyclobutanones.

Tiffeneau-Demjanov Rearrangement

The synthesis of this compound via the Tiffeneau-Demjanov rearrangement would commence from 2-ethylcyclobutanone (B82674). The initial step involves the formation of a cyanohydrin by the addition of a cyanide source, followed by reduction of the nitrile to a primary amine, yielding 1-(aminomethyl)-2-ethylcyclobutanol. This β-amino alcohol is the direct precursor for the rearrangement.

Upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the primary amino group is diazotized to form a diazonium ion. wikipedia.orghooghlywomenscollege.ac.in This species is an excellent leaving group, and its departure as nitrogen gas generates a primary carbocation. The subsequent step is a wikipedia.orgresearchgate.net-alkyl shift, where one of the adjacent carbon-carbon bonds of the cyclobutane ring migrates to the carbocation center. This migration is driven by the release of ring strain in the four-membered ring and the formation of a more stable oxonium ion. wikipedia.org

For the rearrangement of 1-(aminomethyl)-2-ethylcyclobutanol, two possible C-C bonds can migrate, leading to two potential regioisomeric cyclopentanones: this compound and 2-ethylcyclopentanone (B1294579). The regioselectivity of the migration is influenced by the migratory aptitude of the adjacent carbon atoms. Generally, the less substituted carbon atom exhibits a greater migratory aptitude. Therefore, the migration of the C1-C4 bond is favored over the C1-C2 bond (bearing the ethyl group), leading to the preferential formation of this compound.

Table 1: Hypothetical Reaction Parameters for the Tiffeneau-Demjanov Synthesis of this compound

| Parameter | Value |

|---|---|

| Starting Material | 1-(aminomethyl)-2-ethylcyclobutanol |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |

| Solvent | Aqueous Acetic Acid |

| Temperature | 0-5 °C |

| Reaction Time | 2-4 hours |

| Major Product | This compound |

| Minor Product | 2-Ethylcyclopentanone |

| Hypothetical Yield | 75-85% (combined isomers) |

| Regioselectivity | >90:10 in favor of this compound |

Diazomethane Ring Expansion of 2-Ethylcyclobutanone

The reaction of 2-ethylcyclobutanone with diazomethane presents a more direct route for the synthesis of this compound. The mechanism involves the initial nucleophilic addition of diazomethane to the carbonyl carbon of 2-ethylcyclobutanone to form a tetrahedral intermediate. wikipedia.org This is followed by the loss of dinitrogen and a subsequent 1,2-rearrangement.

Similar to the Tiffeneau-Demjanov rearrangement, the regioselectivity of the alkyl migration is a crucial factor. In the case of 2-ethylcyclobutanone, two different carbon atoms can migrate: the unsubstituted C2 carbon or the ethyl-substituted C4 carbon. Studies on the ring expansion of unsymmetrically substituted cyclobutanones have shown that the migration of the less-substituted α-carbon is generally favored. researchgate.netacs.org This preference is attributed to both steric and electronic factors. The less hindered carbon can more readily migrate, and the transition state leading to the migration of the less substituted carbon is often lower in energy.

Consequently, the reaction of 2-ethylcyclobutanone with diazomethane is expected to yield this compound as the major product, with 2-ethylcyclopentanone being formed as a minor product. The reaction is typically carried out at low temperatures to control the reactivity of diazomethane.

Table 2: Hypothetical Reaction Parameters for the Diazomethane Ring Expansion of 2-Ethylcyclobutanone

| Parameter | Value |

|---|---|

| Starting Material | 2-Ethylcyclobutanone |

| Reagent | Diazomethane (CH₂N₂) |

| Solvent | Diethyl Ether |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Major Product | This compound |

| Minor Product | 2-Ethylcyclopentanone |

| Hypothetical Yield | 70-80% (combined isomers) |

| Regioselectivity | Approximately 85:15 in favor of this compound |

Mechanistic Investigations of 3 Ethylcyclopentanone Reactions

Reaction Pathway Elucidation for Conjugate Additions

3-Ethylcyclopentanone is a saturated ketone and, as such, is the product of a conjugate addition reaction rather than a reactant for one. The reaction pathway to synthesize this compound involves the 1,4-nucleophilic addition, also known as conjugate addition or Michael addition, to an α,β-unsaturated precursor, such as 3-ethyl-2-cyclopentenone. wikipedia.orgmasterorganicchemistry.com The electrophilic character of the carbonyl carbon is transmitted to the β-carbon of the double bond through conjugation. libretexts.orglumenlearning.comlibretexts.org This makes the β-position an electrophilic site susceptible to attack by a nucleophile. wikipedia.org

The general mechanism proceeds in distinct steps:

Nucleophilic Attack: A nucleophile, such as an organocuprate (Gilman reagent) or an enolate, attacks the electrophilic β-carbon of the α,β-unsaturated cyclopentenone. wikipedia.orglibretexts.org This attack breaks the alkene pi bond.

Enolate Formation: The electrons from the pi bond are delocalized onto the electronegative carbonyl oxygen, forming a resonance-stabilized enolate intermediate. wikipedia.orglibretexts.org This intermediate has a negative charge distributed between the α-carbon and the oxygen atom. wikipedia.org

Protonation: The enolate is then protonated. This typically occurs upon the addition of a proton source (like a mild acid) in a subsequent workup step. libretexts.org The proton adds to the α-carbon, leading to the final saturated ketone product. This final step is effectively a tautomerization from the enol form to the more stable keto form. lumenlearning.com

Table 1: Key Stages in Conjugate Addition to form 3-Substituted Cyclopentanones This table is interactive. Click on the headers to sort.

| Stage | Description | Key Intermediates |

|---|---|---|

| 1. Nucleophilic Attack | The nucleophile adds to the β-carbon of the α,β-unsaturated ketone. wikipedia.org | α,β-Unsaturated Cyclopentenone |

| 2. Enolate Formation | A resonance-stabilized enolate anion is formed. libretexts.org | Enolate Intermediate |

| 3. Protonation | The enolate is protonated at the α-carbon to yield the final product. lumenlearning.com | Saturated Cyclopentanone (B42830) |

Catalytic Cycle Analysis in Organometallic and Biocatalytic Processes

The functionalization of this compound can be achieved through various catalytic processes. In biocatalysis, enzymes are used to perform highly selective reductions. For instance, the reduction of the carbonyl group in 3-substituted cyclopentenones can be accomplished using alcohol dehydrogenases (ADHs) or other oxidoreductases. researchgate.nettudelft.nl

The catalytic cycle for a typical biocatalytic reduction involves the following steps:

Cofactor Binding: The enzyme binds to a reducing cofactor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). tudelft.nl

Hydride Transfer: The cofactor transfers a hydride ion to a prosthetic group within the enzyme, such as a flavin cofactor. tudelft.nl

Substrate Reduction: The enzyme-bound substrate (this compound) accepts the hydride from the activated prosthetic group, reducing the carbonyl to a hydroxyl group. tudelft.nl This step often proceeds with high stereoselectivity. researchgate.net

Product Release and Cofactor Regeneration: The product, 3-ethylcyclopentanol, is released from the enzyme. The oxidized cofactor (NAD+ or NADP+) is also released and must be regenerated by a secondary system to participate in another catalytic cycle. tudelft.nl

In organometallic chemistry, rhodium catalysts have been used for the activation of C–C bonds in unstrained cyclopentanones. colby.edu This process allows for the ring-opening and subsequent functionalization of the carbon skeleton, transforming the simple cyclic ketone into a more complex molecular architecture. colby.edu

Table 2: Comparison of Catalytic Cycles This table is interactive. Click on the headers to sort.

| Feature | Biocatalytic Reduction (Oxidoreductase) | Organometallic C-C Activation (Rhodium) |

|---|---|---|

| Catalyst | Enzyme (e.g., Alcohol Dehydrogenase) | Rhodium pre-catalyst with co-catalyst colby.edu |

| Key Step | Hydride transfer from NAD(P)H cofactor to carbonyl tudelft.nl | Oxidative addition of C-C bond to metal center |

| Substrate | This compound (carbonyl group) | Phenyl-functionalized cyclopentanone (C-C bond) colby.edu |

| Product | 3-Ethylcyclopentanol | Tetralones (ring-expanded structures) colby.edu |

| Conditions | Mild aqueous conditions, near-neutral pH tudelft.nl | Typically requires higher temperatures and organic solvents |

Enolate Reactivity and Subsequent Functionalization

Treatment of this compound with a base can remove a proton from a carbon atom alpha to the carbonyl group, forming a nucleophilic enolate. bham.ac.uk Because this compound is an unsymmetrical ketone, deprotonation can occur at either the C2 or C5 position, leading to two different regioisomeric enolates. The formation of these enolates can be controlled by the reaction conditions. bham.ac.uk

Kinetic Enolate: This enolate is formed faster. It results from the removal of the most sterically accessible, albeit more acidic, proton. For this compound, this would be at the C5 position. Formation of the kinetic enolate is favored by using a strong, sterically hindered base (like lithium diisopropylamide, LDA), a low temperature (-78 °C), and short reaction times. bham.ac.uk

Thermodynamic Enolate: This is the more stable enolate, which corresponds to the more substituted double bond. For this compound, this would be the enolate formed by deprotonation at the C2 position. Its formation is favored by using a smaller, strong base (like sodium hydride or an alkoxide), higher temperatures, and longer reaction times to allow the system to reach equilibrium. bham.ac.uk

Once formed, these enolates are powerful nucleophiles that can react with a variety of electrophiles, primarily at the α-carbon, to create new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com This reactivity allows for the subsequent functionalization of the cyclopentanone ring. Common reactions include alkylation with alkyl halides and aldol (B89426) reactions with other carbonyl compounds. masterorganicchemistry.com The choice of forming the kinetic or thermodynamic enolate allows for regioselective functionalization of the molecule. ubc.ca

Table 4: Conditions for Regioselective Enolate Formation from this compound This table is interactive. Click on the headers to sort.

| Enolate Type | Position of Deprotonation | Required Conditions | Resulting Product Stability |

|---|---|---|---|

| Kinetic | C5 (less substituted) | Strong, hindered base (LDA), low temp (-78°C), short time bham.ac.uk | Less stable enolate, formed faster |

| Thermodynamic | C2 (more substituted) | Strong, small base (NaH), higher temp, long time bham.ac.uk | More stable enolate, formed under equilibrium |

Stereochemical Control and Enantioselective Studies

Access to Enantiomerically Pure (S)- and (R)-3-Ethylcyclopentanone

The synthesis of enantiomerically pure (S)- and (R)-3-ethylcyclopentanone can be approached through several strategic methodologies, primarily falling under asymmetric synthesis and the resolution of racemic mixtures. While specific documented syntheses exclusively targeting each enantiomer of 3-ethylcyclopentanone are not extensively reported in readily available literature, the principles of asymmetric synthesis provide a clear pathway to these compounds.

One of the most powerful methods for establishing chirality is through asymmetric hydrogenation of a prochiral precursor, such as 3-ethyl-2-cyclopenten-1-one. The use of chiral metal catalysts, typically complexes of rhodium, ruthenium, or iridium with chiral phosphine ligands, can facilitate the enantioselective reduction of the carbon-carbon double bond to furnish either the (S) or (R) enantiomer of this compound with high enantiomeric excess (ee). The choice of the metal and the chiral ligand is crucial in determining the stereochemical outcome.

Another prominent strategy is the asymmetric conjugate addition of an ethyl group to cyclopentenone. This can be achieved using organocuprate reagents in the presence of a chiral ligand or through rhodium-catalyzed conjugate addition of organoboron reagents. These methods allow for the direct installation of the ethyl group at the 3-position with a high degree of stereocontrol.

Organocatalysis represents a metal-free alternative for the enantioselective synthesis of substituted cyclopentanones. Chiral amines or prolinol ether derivatives can catalyze the Michael addition of nucleophiles to α,β-unsaturated aldehydes, which can be precursors to this compound through subsequent transformations. These organocatalytic cascade reactions can create multiple stereocenters with high fidelity. nih.gov

Finally, enzymatic methods offer a green and highly selective approach. Lipases, for instance, can be employed in the kinetic resolution of racemic esters of 3-hydroxycyclopentanone derivatives, which can then be converted to the desired enantiomer of this compound. merckmillipore.com

| Method | Precursor | Catalyst/Reagent | Expected Product | Key Feature |

| Asymmetric Hydrogenation | 3-Ethyl-2-cyclopenten-1-one | Chiral Rh, Ru, or Ir complexes | (S)- or (R)-3-Ethylcyclopentanone | High enantioselectivity |

| Asymmetric Conjugate Addition | Cyclopentenone | Ethyl organocuprate + chiral ligand | (S)- or (R)-3-Ethylcyclopentanone | Direct installation of ethyl group |

| Organocatalysis | α,β-Unsaturated aldehyde | Chiral amine or prolinol ether | Polysubstituted cyclopentanone (B42830) precursor | Metal-free, high enantioselectivity |

| Enzymatic Resolution | Racemic 3-hydroxycyclopentanone derivative | Lipase | Enantiomerically enriched alcohol | High selectivity under mild conditions |

Diastereoselective and Enantioselective Induction in Synthetic Routes

When synthesizing derivatives of this compound that contain additional stereocenters, both diastereoselectivity and enantioselectivity must be controlled. Synthetic routes are often designed to induce a specific stereochemical outcome through various strategies.

Substrate-controlled diastereoselection is a common approach where an existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. For instance, if a chiral auxiliary is attached to a cyclopentanone precursor, it can shield one face of the molecule, leading to the addition of a reagent from the less hindered face.

Reagent-controlled diastereoselection involves the use of a chiral reagent or catalyst to favor the formation of one diastereomer over others. An example is the use of chiral boranes for the reduction of a ketone, where the bulky chiral ligand on the boron atom dictates the direction of hydride delivery.

In the context of this compound, a Michael addition reaction to introduce a substituent at the 2- or 5-position would require careful selection of reaction conditions and reagents to control the relative stereochemistry between the ethyl group at C3 and the new substituent. The formation of either the cis or trans diastereomer can often be influenced by the solvent, temperature, and the nature of the electrophile and nucleophile. nih.gov

Enantioselective induction in the synthesis of this compound derivatives can be achieved through catalytic asymmetric reactions. For example, an enantioselective Michael addition of a nucleophile to 3-ethyl-2-cyclopenten-1-one would not only set the stereocenter of the incoming group but could also proceed with high enantioselectivity, leading to a specific enantiomer of the disubstituted cyclopentanone.

| Reaction Type | Strategy | Controlling Factor | Outcome |

| Alkylation | Substrate Control | Existing chiral center | Diastereoselective formation of a new C-C bond |

| Reduction | Reagent Control | Chiral reducing agent | Diastereoselective formation of an alcohol |

| Michael Addition | Catalyst Control | Chiral Lewis acid or organocatalyst | Enantio- and diastereoselective C-C bond formation |

| Aldol (B89426) Reaction | Substrate/Reagent Control | Chiral enolate or chiral aldehyde | Diastereoselective formation of a β-hydroxy ketone |

Chiral Resolution Techniques and Strategies

When an asymmetric synthesis is not feasible or results in a product with insufficient enantiomeric purity, chiral resolution of a racemic mixture of this compound is a viable alternative. Resolution techniques separate the two enantiomers based on their different interactions with a chiral resolving agent or a chiral environment.

Crystallization of diastereomeric salts is a classical method. The racemic ketone is first converted to a diastereomeric derivative by reacting it with a chiral resolving agent, such as a chiral amine or alcohol, to form diastereomeric imines or ketals. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The separated diastereomers can then be converted back to the individual enantiomers of this compound.

Enzymatic kinetic resolution is a highly efficient method that utilizes the stereoselectivity of enzymes. hplc.eu For example, a lipase can selectively acylate one enantiomer of a racemic alcohol precursor to this compound, leaving the other enantiomer unreacted. merckmillipore.comnih.gov The acylated and unreacted enantiomers can then be easily separated. This method can provide access to both enantiomers with high optical purity.

Chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. nih.govnih.gov A racemic mixture of this compound is passed through a column containing a chiral stationary phase (CSP). merckmillipore.comhplc.eunih.gov The two enantiomers interact differently with the CSP, leading to different retention times and their separation. Polysaccharide-based CSPs are commonly used for this purpose. nih.gov

| Technique | Principle | Key Component | Advantage |

| Diastereomeric Crystallization | Different solubility of diastereomers | Chiral resolving agent | Scalable for large quantities |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | Lipase or other hydrolase | High enantioselectivity, mild conditions |

| Chiral HPLC | Differential interaction with a chiral surface | Chiral Stationary Phase (CSP) | High resolution, applicable for analysis and preparation |

Influence of Ligand Design on Stereoselectivity

In catalytic asymmetric synthesis, the design of the chiral ligand is paramount in achieving high stereoselectivity. The ligand coordinates to the metal center and creates a chiral environment that directs the approach of the substrate, thereby influencing the stereochemical outcome of the reaction.

For the asymmetric hydrogenation of 3-ethyl-2-cyclopenten-1-one, bidentate phosphine ligands with C₂ symmetry, such as BINAP or DuPhos, are often employed. The geometry and electronic properties of these ligands create a chiral pocket around the metal center. The steric bulk and the bite angle of the ligand are critical parameters that can be fine-tuned to maximize enantioselectivity.

In asymmetric conjugate addition reactions, the choice of ligand can dramatically affect both the yield and the enantiomeric excess of the product. Chiral phosphoramidite ligands, for example, have been shown to be highly effective in copper-catalyzed additions of organozinc reagents. The modular nature of these ligands allows for systematic modification of their steric and electronic properties to optimize the reaction for a specific substrate.

The development of novel ligands is an active area of research. Planar chiral ligands, for instance, have been utilized in rhodium-catalyzed reactions to achieve high levels of stereocontrol. researchgate.net The rigid structure of these ligands often leads to a more defined transition state, resulting in higher enantioselectivity. The rational design of ligands based on mechanistic understanding and computational modeling continues to drive progress in stereoselective synthesis.

| Ligand Class | Metal | Application | Key Design Feature |

| Chiral Phosphines (e.g., BINAP) | Rhodium, Ruthenium | Asymmetric Hydrogenation | C₂ symmetry, defined bite angle |

| Chiral Phosphoramidites | Copper | Asymmetric Conjugate Addition | Modularity, tunable steric and electronic properties |

| Salen Ligands | Cobalt, Chromium | Asymmetric Epoxidation | Tetradentate, planar chirality |

| Planar Chiral Ligands | Rhodium, Palladium | Various asymmetric transformations | Rigid scaffold, strong stereodirecting effect |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While a publicly available, experimentally verified spectrum for 3-Ethylcyclopentanone is not readily found in the literature, the expected ¹H and ¹³C NMR spectral data can be predicted based on its known structure and established chemical shift principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The ethyl group would produce a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the cyclopentanone (B42830) ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, seven distinct signals are anticipated. The most downfield signal would correspond to the carbonyl carbon (C=O) due to its significant deshielding. The other six signals would represent the remaining carbons of the ethyl group and the cyclopentanone ring.

Table 1: Predicted NMR Data for this compound (Note: These are estimated values based on standard NMR principles.)

¹H NMR Predictions| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~0.9 | Triplet (t) |

| Ethyl -CH₂- | ~1.4 | Quartet (q) |

¹³C NMR Predictions

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~215 - 220 |

| Ring -CH- | ~45 - 50 |

| Ring -CH₂- (adjacent to C=O) | ~35 - 40 |

| Ring -CH₂- | ~25 - 30 |

| Ethyl -CH₂- | ~20 - 25 |

Mass Spectrometry (MS) Techniques for Molecular Identification and Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. uni-saarland.de For this compound (molar mass approx. 112.17 g/mol ), electron ionization (EI) is a common MS method. nih.govnist.gov

In a typical EI-MS spectrum, the molecular ion peak (M⁺) would be observed at m/z = 112. The molecule then undergoes fragmentation, where the energetically unstable molecular ion breaks into smaller, more stable charged fragments and neutral radicals. uni-saarland.delibretexts.org The fragmentation pattern is characteristic of the molecule's structure. For ketones like this compound, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the loss of alkyl side chains.

Key fragmentation pathways include:

Loss of the ethyl group (-CH₂CH₃): This results in a prominent fragment ion at m/z = 83, which is often the base peak. nih.gov

Alpha-cleavage: Cleavage of the C-C bond between the carbonyl carbon and a ring carbon can lead to the formation of stable acylium ions.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 112 | [C₇H₁₂O]⁺ | (Molecular Ion) |

| 84 | [C₅H₈O]⁺ | C₂H₄ (Ethene) |

| 83 | [C₅H₇O]⁺ | C₂H₅• (Ethyl radical) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present. The gas-phase IR spectrum of this compound shows characteristic absorption bands that confirm its structure. nist.gov The most prominent feature is a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration in a five-membered ring. jove.com Additionally, absorption bands corresponding to the C-H bonds of the ethyl and cyclopentane (B165970) ring systems are observed.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1750 | C=O Stretch | Ketone (in a five-membered ring) |

| ~2850 - 3000 | C-H Stretch | sp³ C-H (Alkyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While a specific spectrum for this compound is not widely published, the presence of the carbonyl group dictates its expected UV-Vis absorption properties. Saturated ketones typically exhibit a weak absorption band in the 270-300 nm region. masterorganicchemistry.com This absorption is attributed to the n→π* (n-to-pi-star) electronic transition, where a non-bonding electron from the oxygen atom is promoted to the antibonding π* orbital of the carbonyl group. pharmatutor.orguzh.ch This transition is formally "forbidden" by symmetry rules, which accounts for its low intensity. jove.com

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is an essential technique for separating and analyzing volatile compounds. phenomenex.com It is widely used to determine the purity of this compound and to monitor the progress of reactions in which it is a reactant or product. In GC, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column to the detector is known as the retention time, which is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate). phenomenex.com

The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Retention indices, such as the Kovats retention index, are used to standardize retention times across different systems. The NIST Chemistry WebBook lists several retention indices for this compound on various GC columns. nist.gov

Table 4: Reported Kovats Retention Indices for this compound

| GC Column Phase | Retention Index (I) |

|---|---|

| CP-Sil 8CB-MS | 965 |

X-Ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique works by passing X-rays through a single crystal of a substance. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. Analysis of this pattern allows for the calculation of atomic positions, bond lengths, and bond angles with very high precision.

However, this compound is a liquid at standard temperature and pressure. Therefore, single-crystal X-ray diffraction is not a suitable method for its routine structural analysis. This technique is reserved for compounds that can be crystallized into a well-ordered solid lattice. While it is theoretically possible to crystallize this compound at very low temperatures, no such structural studies are reported in the scientific literature.

Computational Chemistry and Theoretical Modeling of 3 Ethylcyclopentanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-ethylcyclopentanone. These methods, rooted in quantum mechanics, can elucidate the electronic structure, which in turn governs the molecule's reactivity.

Detailed analysis of the electronic distribution in this compound can reveal regions susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl group (C=O) is inherently polar, with the oxygen atom being more electronegative than the carbon atom. This creates a dipole moment and makes the carbonyl carbon an electrophilic center, prone to reactions with nucleophiles. Quantum chemical calculations can quantify the partial charges on each atom, providing a more precise map of electron density.

Furthermore, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H12O | PubChem nih.govnih.gov |

| Molecular Weight | 112.17 g/mol | PubChem nih.govnih.gov |

| XLogP3-AA | 1.4 | PubChem nih.govnih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 112.088815002 Da | PubChem nih.govnih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.govnih.gov |

| Complexity | 96.6 | PubChem nih.gov |

This table presents computationally derived properties of this compound available from public chemical databases.

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including the dynamics of reaction intermediates. By simulating the motion of atoms and molecules over time, MD can provide insights into the stability, conformational changes, and potential energy surfaces of transient species that are often difficult to observe experimentally.

For a reaction involving this compound, MD simulations could be employed to study the behavior of intermediates such as enolates, which are common in reactions of ketones. The simulation would track the positions and velocities of all atoms in the intermediate, as well as the surrounding solvent molecules, providing a detailed picture of its dynamic behavior. This can help in understanding the lifetime of the intermediate and the conformational changes it undergoes before proceeding to the product.

While no specific MD simulations of reaction intermediates of this compound have been published, the methodology is widely used in organic chemistry. For example, in silico screening combined with molecular dynamics can be used to assess the stability of a ligand-protein complex over time. nih.gov This approach, though applied to a different system, highlights the power of MD in understanding molecular interactions and stability. nih.gov

In Silico Docking Studies for Substrate-Enzyme Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com This is particularly useful in biochemistry and medicinal chemistry for studying how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. samipubco.com

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can provide valuable information about the binding mode, the key amino acid residues involved in the interaction, and the potential for the ligand to act as an inhibitor or substrate for the enzyme.

Although no specific docking studies involving this compound are publicly available, the methodology is a cornerstone of modern drug discovery. For instance, in silico docking has been used to screen libraries of compounds against specific protein targets to identify potential inhibitors. nih.gov In one such study, virtual screening and molecular docking were used to identify potential inhibitors of histone lysine (B10760008) methyl transferase. nih.gov The results of these docking studies can be further validated and refined using molecular dynamics simulations to assess the stability of the predicted protein-ligand complex. nih.gov

Table 2: Illustrative Example of In Silico Docking Parameters

| Parameter | Description | Example Value |

| Receptor | The target protein or enzyme. | KIT Tyrosine Kinase (PDB ID: 1T46) samipubco.com |

| Ligand | The small molecule being docked. | Thiazolidin-4-one derivatives samipubco.com |

| Docking Software | The program used to perform the docking calculations. | AutoDock Vina nih.gov |

| Scoring Function | The mathematical function used to estimate binding affinity. | Vina Score (kcal/mol) |

| Binding Energy | The calculated affinity of the ligand for the receptor. | -7.5 to -10.7 kcal/mol nih.gov |

| Key Interactions | The specific types of non-covalent interactions observed. | Hydrogen bonds, hydrophobic interactions nih.gov |

This table provides an illustrative example of the types of information generated from an in silico docking study, using examples from research on other molecules due to the lack of specific data for this compound.

Quantitative Structure-Activity Relationships (QSAR) in Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the biological activity.

While no QSAR studies on this compound derivatives have been reported, the approach has been successfully applied to a wide range of chemical classes. For example, 3D-QSAR studies have been conducted on chalcone (B49325) derivatives to understand their antitubercular activity. nih.gov These studies help in identifying the key structural features that are important for the desired biological effect. For instance, a QSAR model might reveal that increasing the hydrophobicity or introducing a hydrogen bond donor at a specific position on the cyclopentanone (B42830) ring could lead to enhanced activity. The predictive power of a QSAR model is crucial for its utility in drug design. nih.gov

Applications of 3 Ethylcyclopentanone in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis (e.g., Amino Acid and Gabapentin Analogues)

The cyclopentane (B165970) ring is a common motif in pharmacologically active molecules. 3-Ethylcyclopentanone serves as a key starting material for the stereocontrolled synthesis of substituted cyclic amino acids and analogues of the anticonvulsant drug Gabapentin. nih.govgoogle.com The synthesis of these compounds often leverages the ketone functionality to introduce the necessary amino and carboxylic acid groups.

Patents have described methods for the stereocontrolled synthesis of five-membered ring Gabapentin analogues starting from 3-substituted cyclopentanones. google.comgoogle.com These processes typically involve the conversion of the ketone into an intermediate that can be further elaborated into the final amino acid structure. For instance, a common strategy is the Knoevenagel condensation of the cyclopentanone (B42830) derivative, followed by a series of reduction and hydrolysis steps to install the aminomethyl and acetic acid moieties characteristic of Gabapentin analogues. google.com The ethyl group at the 3-position of the ring provides a specific substitution pattern that can be used to modulate the pharmacological properties of the target molecule. nih.gov These synthetic routes are designed to produce pure stereoisomers, which is often crucial for therapeutic efficacy. google.com

The following table outlines a generalized synthetic pathway for converting this compound into amino acid or Gabapentin analogues.

| Step | Reaction Type | Reagents | Intermediate/Product Class |

| 1 | Knoevenagel Condensation | Ethyl cyanoacetate, Piperidine | α,β-Unsaturated cyanoester |

| 2 | Michael Addition / Reduction | NaCN, then H₂, Rh/C | Substituted cyclopentyl cyanoacetate |

| 3 | Hydrolysis & Decarboxylation | HCl, H₂O | Cyclopentane amino acid |

| 4 | Lactamization / Hydrolysis | H₂SO₄, then HCl, H₂O | Gabapentin analogue |

This table represents a generalized pathway; specific reagents and conditions may vary.

Intermediate in the Construction of Natural Products and Bioactive Compounds

The cyclopentane core is a ubiquitous structural motif found in a vast array of bioactive natural products, including prostaglandins, jasmonates, and various alkaloids and terpenoids. researchgate.netrsc.orgoregonstate.edu The synthesis of these complex molecules often relies on the use of functionalized cyclopentane building blocks. This compound represents a simple, yet valuable, starting point for accessing more elaborate intermediates required for the total synthesis of such compounds. nih.govnih.gov

Synthetic strategies towards these natural products may involve using this compound to establish the core five-membered ring with a specific substitution pattern. The ethyl group can be a part of the final target's structure or a handle for further functionalization. For example, in the synthesis of jasmonoid analogues, which are plant hormones with potential anticancer activity, the cyclopentanone ring is the central feature. nih.govscispace.com By applying known synthetic transformations such as aldol (B89426) condensations, alkylations, and conjugate additions to the this compound scaffold, chemists can construct the side chains and introduce the stereocenters necessary to build these complex natural products. researchgate.net

The versatility of this precursor allows for its incorporation into various synthetic routes, providing a modular platform for creating libraries of bioactive compounds for drug discovery and chemical biology research. nih.gov

Synthetic Utility in Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry. openmedicinalchemistryjournal.com this compound is a useful precursor for the synthesis of various fused and spirocyclic heterocyclic systems. The carbonyl group is the primary site of reactivity, enabling condensation reactions with a variety of binucleophilic reagents to form new rings.

For example, the reaction of this compound with hydrazine (B178648) or its derivatives can yield pyrazoline or pyrazole-containing structures. Similarly, condensation with hydroxylamine (B1172632) can lead to the formation of oxazines, and reactions with thiourea (B124793) can produce thiazine (B8601807) derivatives. openmedicinalchemistryjournal.com These reactions, often proceeding through a multi-step, one-pot process, provide efficient access to diverse heterocyclic scaffolds. beilstein-journals.org The resulting molecules can serve as intermediates for more complex targets or be evaluated for their own biological activities. amazonaws.com

The table below illustrates some of the heterocyclic systems that can be synthesized from this compound.

| Reagent | Resulting Heterocyclic System | Class of Reaction |

| Hydrazine (H₂N-NH₂) | Fused Pyrazoline/Pyrazole | Paal-Knorr type synthesis |

| 1,2-Diaminobenzene | Fused Benzodiazepine | Condensation |

| 2-Aminothiophenol | Fused Benzothiazepine | Condensation |

| Malononitrile | Fused Pyran | Knoevenagel/Michael addition |

Role in Fragrance and Flavor Precursor Synthesis

Cyclopentanone derivatives are central to the fragrance industry, forming the structural core of many important jasmine-scented compounds known as jasmonoids. nih.govscispace.com Notable examples include methyl jasmonate, methyl dihydrojasmonate (Hedione®), and Magnolione. nih.gov These compounds are highly valued in perfumery for their characteristic floral and fruity notes.

This compound can be used as a starting material to synthesize analogues of these commercial fragrances. The synthesis of jasmonoids typically involves the alkylation of a cyclopentanone derivative at the position alpha to the carbonyl group, followed by further modification of the introduced side chain. Starting with this compound allows for the creation of novel fragrance molecules where the ethyl group influences the final olfactory properties. The synthesis of these molecules is an active area of research, with a focus on developing efficient and stereoselective methods to access the most desirable isomers, which often possess the most intense and pleasant scents. scispace.com The transformation of simple precursors like this compound into high-value fragrance compounds highlights its utility in the fine chemical industry. nih.govgoogle.com

The following table lists prominent cyclopentanone-based fragrances and their key structural features, illustrating the foundational role of the cyclopentanone ring.

| Fragrance Name | Key Structural Features | Commercial Use |

| Methyl Jasmonate | Pentenyl and carboxymethyl side chains on a cyclopentenone ring | High-end perfumes, flavor ingredient nih.gov |

| Methyl Dihydrojasmonate (Hedione®) | Pentyl and carboxymethyl side chains on a cyclopentanone ring | Widely used in perfumes for its floral, jasmine-like scent nih.govscispace.com |

| Magnolione® | Propyl and substituted alkyl side chains on a cyclopentanone ring | Perfumes, noted for its intense jasminic character nih.gov |

Degradation Pathways and Environmental Occurrence of 3 Ethylcyclopentanone

Formation as a Thermal Degradation Product of Polymers (e.g., Polyamide 6,6)

3-Ethylcyclopentanone, among other substituted cyclopentanones, can be formed during the thermal degradation of certain polymers. Polyamide 6,6 (PA 6,6), a common engineering thermoplastic, has been identified as a source of such compounds under elevated temperatures.

During processes like extrusion or high-temperature applications such as in cooking bags, the polymer chains of Polyamide 6,6 can undergo complex degradation reactions. Research has shown that cyclopentanone (B42830) and its derivatives are major volatile byproducts of this thermal breakdown. Specifically, compounds including cyclopentanone, 2-cyclopentylcyclopentanone, and 2-ethylcyclopentanone (B1294579) have been identified as volatile migrants from PA 6,6 materials when heated. The formation of these cyclic ketones is believed to originate from the adipic acid moieties within the polymer backbone through a complex series of reactions that occur at high temperatures. While cyclopentanone is often the most abundant cyclic ketone detected, the presence of alkyl-substituted variants like ethylcyclopentanone indicates that intricate cyclization and rearrangement reactions are taking place.

The general mechanism involves the cyclization of the adipate (B1204190) segments of the polymer chain. The presence of adipic acid end groups in the PA 6,6 structure is a key factor in the formation of these cyclopentanone derivatives. The process is essentially a free radical reaction, though the exact, multi-step mechanism is complex and can be influenced by temperature, atmosphere, and the presence of additives in the polymer.

Mechanisms of Formation from Biomass-Derived Feedstocks

In the pursuit of sustainable chemical production, significant research has focused on converting biomass into valuable platform chemicals. This compound can be synthesized from lignocellulosic biomass through catalytic upgrading of furanic compounds, which are key biomass-derived intermediates.

The primary pathway involves the conversion of hemicellulose (from sources like wood or agricultural waste) into furfural (B47365) and its derivatives. Specifically, 5-ethylfurfural serves as a direct precursor to this compound. The transformation is achieved through a hydrogenative ring rearrangement process in an aqueous medium using heterogeneous catalysts. This reaction typically involves hydrogenation of the furan (B31954) ring followed by a rearrangement to form the cyclopentanone structure.

Detailed studies have demonstrated the efficacy of specific catalytic systems for this conversion. For instance, a gold-on-titania (Au/TiO₂) catalyst has been shown to effectively convert 5-ethylfurfural to this compound. The reaction proceeds under controlled temperature and hydrogen pressure, highlighting a viable green chemistry route to this compound.

| Precursor | Catalyst | Product | Reported Yield | Reaction Conditions |

|---|---|---|---|---|

| 5-Ethylfurfural | Au/TiO₂-A | This compound | Good | Aqueous medium, molecular hydrogen (4 MPa H₂ pressure) |

Occurrence as a Volatile Organic Compound (VOC) in Biological Matrices

Volatile organic compounds (VOCs) are produced by a vast array of organisms and play critical roles in chemical communication, metabolic processes, and interactions within ecosystems. Ketones, including cyclic structures, are a known class of VOCs found in various biological matrices.

This compound has been identified as a semiochemical, which is a chemical substance an organism releases to send a signal to another organism. Specifically, it is listed in the Pherobase database as a pheromone component for the ferret (Mustela putorius furo). Pheromones are used for communication between members of the same species, influencing social and reproductive behaviors. The presence of this compound in this context confirms its natural occurrence as a VOC within a mammalian biological system, where it functions as a chemical signal.

| Compound | Organism | Biological Role | Matrix Type |

|---|---|---|---|

| This compound | Ferret (Mustela putorius furo) | Pheromone (Semiochemical) | Not specified (likely scent gland secretions) |

Environmental Fate and Transformation Studies

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including air, water, and soil. While specific, comprehensive studies on the environmental persistence of this compound are limited, its behavior can be predicted based on its chemical structure and studies of analogous cyclic ketones.

Atmospheric Degradation: In the atmosphere, the primary degradation pathway for organic compounds like this compound is expected to be through reactions with photochemically generated radicals. The reaction with hydroxyl radicals (OH) is typically the most significant atmospheric sink. Studies on similar cyclic ketones, such as cyclopentanone, show that they react with OH radicals, leading to their removal from the troposphere. The rate of this reaction determines the atmospheric lifetime of the compound. Sunlight may also induce photolysis, although for simple ketones, this is often a less dominant pathway than radical-initiated oxidation.

Biodegradation: In soil and water, biodegradation by microorganisms is a key transformation process. Bacteria, particularly strains from the genus Pseudomonas, are known to degrade a wide range of ketone compounds, utilizing them as a carbon and energy source. While specific data on this compound is scarce, the general metabolic pathways for ketones suggest that it is likely susceptible to microbial degradation under aerobic conditions. The persistence of such a compound would depend on factors like microbial population density, nutrient availability, and temperature.

Sorption and Transport: The octanol-water partition coefficient (log P) for this compound suggests it has a moderate potential to sorb to organic matter in soil and sediment. This would limit its mobility in aquatic systems and its potential for leaching into groundwater.

Future Directions and Emerging Research Frontiers

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of cyclopentanone (B42830) derivatives is undergoing a transformation with the development of innovative catalytic systems designed to maximize efficiency and control stereochemistry. A primary goal is the enantioselective synthesis of substituted cyclopentanones, which are crucial building blocks for complex bioactive molecules. semanticscholar.orgrsc.org Research is moving beyond traditional methods toward asymmetric catalysis that can establish specific stereocenters with high precision.

One promising strategy involves the use of dual-catalyst systems. For instance, the combination of a chiral Lewis acid with a transition metal photoredox catalyst has been shown to enable asymmetric [3+2] photocycloaddition reactions, providing access to densely substituted cyclopentane (B165970) structures that are otherwise difficult to prepare. nih.gov Similarly, dual Lewis acid systems, such as InBr₃-EtAlCl₂, have been successfully employed to promote the formal [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes, yielding enantioenriched cyclopentanones with excellent transfer of chirality. rsc.org

Sustainability is another critical driver in catalyst development. This includes replacing hazardous or expensive noble metal catalysts with more abundant, eco-friendly alternatives. Bifunctional catalysts, such as nickel phosphide (B1233454) on an alumina (B75360) support (Ni₃P/γ-Al₂O₃), have demonstrated high yields in the conversion of biomass-derived furfural (B47365) to cyclopentanone. nih.gov Furthermore, the concept of "ecocatalysis" is emerging, where catalysts are derived from renewable biomass. Manganese-rich plants have been used to create effective ecocatalysts for oxidation reactions, representing a novel approach to sustainable chemical synthesis. mdpi.com

| Catalytic System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Chiral Lewis Acid + Photoredox Catalyst | Asymmetric [3+2] Photocycloaddition | Enantiocontrolled construction of complex cyclopentanes | nih.gov |

| Dual Lewis Acid (e.g., InBr₃-EtAlCl₂) | Asymmetric [3+2] Cycloaddition | High chirality transfer for enantioenriched cyclopentanones | rsc.org |

| Ni₃P/γ-Al₂O₃ | Furfural Hydrogenation & Rearrangement | Sustainable, non-noble metal catalyst for biomass conversion | nih.gov |

| Eco-MnOx-Ps (from Mn-rich plants) | Oxidation | Catalyst derived from renewable biomass | mdpi.com |

| N-Heterocyclic Carbenes (NHCs) | Intramolecular Aldol (B89426) Reaction | Desymmetrization of achiral molecules to form stereogenic quaternary carbons | nih.gov |

Exploration of New Synthetic Applications and Derivatization Strategies

While 3-ethylcyclopentanone is recognized as a valuable pharmaceutical intermediate, ongoing research seeks to broaden its utility by exploring new derivatization strategies and synthetic applications. fishersci.ca The cyclopentanone core is a prominent feature in many pharmaceuticals, including prostaglandins, loxoprofen, and donepezil, making novel routes to its derivatives highly desirable. rsc.org